Dimethyl 4-aminothiophene-2,3-dicarboxylate

Catalog No.
S718485
CAS No.
62947-31-3
M.F
C8H9NO4S
M. Wt
215.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 4-aminothiophene-2,3-dicarboxylate

CAS Number

62947-31-3

Product Name

Dimethyl 4-aminothiophene-2,3-dicarboxylate

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3

InChI Key

XQPDCUCAKYNVAO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a chemical compound with the molecular formula C8H9NO4SC_8H_9NO_4S and a CAS number of 121071-71-4. It is characterized by its pale orange or pale pink powder form. The compound features a thiophene ring substituted with two carboxylate groups and an amino group, making it a member of the thiophene derivatives family. Its systematic name is 2,3-dimethyl 4-aminothiophene-2,3-dicarboxylate, and it is often encountered in its hydrochloride form, which enhances its solubility in water .

Precursor in Organic Synthesis:

Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) serves as a valuable precursor for the synthesis of various thiophene derivatives, which are a class of heterocyclic compounds containing sulfur atoms in their rings. These derivatives find applications in diverse fields, including:

  • Pharmaceuticals: Thiophene derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. DMTDC can be used to synthesize thiophene-based drug candidates [].
  • Materials Science: Thiophene-containing polymers possess unique electrical and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) []. DMTDC can be employed as a building block for the synthesis of these functional polymers.

Building Block in Medicinal Chemistry:

DMTDC's structural features, including the presence of an amino group and two ester functionalities, make it a versatile building block for the design and synthesis of novel drug candidates. The amino group allows for further chemical modifications, enabling the introduction of various functional groups that can modulate the biological activity of the resulting molecule [].

Typical for compounds containing both carboxylate and amino functional groups. Key reactions include:

  • Esterification: The compound can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Cyclization: Under certain conditions, it may undergo cyclization to form more complex heterocycles.

One notable synthesis method involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol, yielding dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride with an approximate yield of 52% .

Research indicates that dimethyl 4-aminothiophene-2,3-dicarboxylate exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell function. Additionally, preliminary studies suggest it may possess anti-inflammatory properties, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .

The primary synthesis method for dimethyl 4-aminothiophene-2,3-dicarboxylate involves the following steps:

  • Starting Material: Use 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester.
  • Reagents: Add hydrochloric acid (as a catalyst) and methanol as a solvent.
  • Reaction Conditions: Heat the mixture for approximately one hour.
  • Yield: The process typically results in a yield of about 52% .

Alternative methods may involve different solvents or catalysts but generally follow similar principles of esterification and functional group manipulation.

Dimethyl 4-aminothiophene-2,3-dicarboxylate finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agriculture: Its antibacterial and antifungal properties may be harnessed in agrochemical formulations.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties due to its thiophene structure.

Several compounds share structural similarities with dimethyl 4-aminothiophene-2,3-dicarboxylate. These include:

Compound NameMolecular FormulaKey Features
Dimethyl thiophene-2,3-dicarboxylateC8H10O4SC_8H_{10}O_4SLacks amino group; used in similar applications
4-Aminothiophene-2-carboxylic acidC7H7NO2SC_7H_7NO_2SContains only one carboxylic group
Thiophene-2-carboxylic acidC5H4O2SC_5H_4O2SSimpler structure; lacks amino substitution
Dimethyl 5-amino-thiophene-2-carboxylateC8H10N2O4SC_8H_{10}N_2O_4SContains an additional amino group

Dimethyl 4-aminothiophene-2,3-dicarboxylate is unique due to its combination of both amino and dicarboxylate functionalities on a thiophene ring, which enhances its reactivity and potential biological activity compared to these similar compounds .

This compound's diverse applications and unique properties make it a subject of interest in both academic research and industrial applications. Further studies will likely expand its utility across various fields.

XLogP3

1.5

Wikipedia

Dimethyl 4-aminothiophene-2,3-dicarboxylate

Dates

Modify: 2023-08-15

Explore Compound Types